
CAY10614
Vue d'ensemble
Description
CAY10614 est un antagoniste puissant du récepteur 4 de type Toll (TLR4). Il inhibe l'activation du TLR4 induite par le lipide A, avec une valeur de CI50 de 1,675 micromolaire. Ce composé a montré un potentiel pour améliorer le taux de survie des souris dans des modèles de choc endotoxique létal .
Méthodes De Préparation
La voie de synthèse pour CAY10614 implique la réaction de l'iodure de N-cyclopentyl-N,N-diméthyl-3,4-bis(tétradécyloxy)-benzèneméthanaminium avec des réactifs appropriés dans des conditions contrôlées. Le composé est généralement préparé sous forme solide, apparaissant blanc à blanc cassé . Les méthodes de production industrielle impliquent l'utilisation de réactifs de haute pureté et des conditions de réaction strictes pour assurer la cohérence et la qualité du produit souhaité .
Analyse Des Réactions Chimiques
CAY10614 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier la structure du composé, modifiant potentiellement son activité biologique.
Substitution : Des réactions de substitution peuvent se produire, où des groupes fonctionnels spécifiques dans le composé sont remplacés par d'autres groupes, conduisant à la formation de nouveaux dérivés
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs et des catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'activation du TLR4 et ses effets en aval.
Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle du TLR4 dans divers processus biologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de pathologies liées à l'activation du TLR4, telles que la septicémie et les maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le TLR4
Mécanisme d'action
This compound exerce ses effets en antagonisant le TLR4, un récepteur transmembranaire impliqué dans la réponse immunitaire innée. En inhibant l'activation du TLR4 induite par le lipide A, this compound empêche les voies de signalisation en aval qui conduisent à la production de cytokines pro-inflammatoires. Ce mécanisme d'action en fait un outil précieux pour étudier le rôle du TLR4 dans les réponses immunitaires et développer des agents thérapeutiques potentiels .
Applications De Recherche Scientifique
Scientific Research Applications
-
Neurodegenerative Disease Research
- CAY10614 has been extensively studied for its neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation and apoptosis in rat hippocampal neurons. Research indicates that this compound can prevent the increase in cytosolic calcium levels and subsequent neuronal apoptosis triggered by LPS, particularly in aged neuronal cultures .
- Table 1 summarizes key findings from studies investigating the effects of this compound on neuronal health:
-
Inflammation and Immune Response
- The compound has shown promise in modulating inflammatory responses in various experimental models. It inhibits TLR4 activation, which is implicated in chronic inflammatory conditions. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby potentially mitigating conditions such as sepsis and autoimmune diseases .
- Table 2 provides a comparison of the effects of this compound on cytokine production:
-
Potential Therapeutic Applications
- Given its ability to inhibit TLR4-mediated pathways, this compound is being explored as a potential therapeutic agent for conditions characterized by excessive inflammation or neurodegeneration. Its application in preclinical models suggests a role in enhancing neuronal survival and function during inflammatory insults .
- Case Study: In a study examining the effects of TLR4 activation on cognitive decline, rats treated with this compound demonstrated improved memory performance compared to controls subjected to LPS without treatment. This highlights its potential as a therapeutic candidate for cognitive disorders associated with inflammation .
Mécanisme D'action
CAY10614 exerts its effects by antagonizing TLR4, a transmembrane receptor involved in the innate immune response. By inhibiting the activation of TLR4 induced by lipid A, this compound prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action makes it a valuable tool for studying the role of TLR4 in immune responses and developing potential therapeutic agents .
Comparaison Avec Des Composés Similaires
CAY10614 est unique en son genre pour son activité antagoniste puissante contre le TLR4. Les composés similaires comprennent :
TAK-242 : Un autre antagoniste du TLR4 avec une structure chimique et un mécanisme d'action différents.
Eritoran : Un analogue synthétique du lipide A qui inhibe l'activation du TLR4.
Resatorvid : Un inhibiteur de petite molécule de la signalisation du TLR4
Comparé à ces composés, this compound a montré une puissance et une efficacité supérieures dans l'inhibition de l'activation du TLR4, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
CAY10614 is a potent antagonist of Toll-Like Receptor 4 (TLR4), a receptor that plays a critical role in the immune response and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal apoptosis, and implications in neuroinflammation.
This compound inhibits TLR4 activation induced by lipid A, a component of bacterial lipopolysaccharides (LPS), with an IC50 value of approximately 1.675 μM . By blocking TLR4, this compound prevents downstream signaling pathways that lead to inflammation and neuronal damage. This is particularly significant in the context of neurodegenerative diseases where TLR4 activation exacerbates neuronal injury.
Effects on Neuronal Apoptosis
Research indicates that this compound effectively reduces apoptosis in rat hippocampal neurons exposed to LPS. In studies involving long-term cultured neurons, LPS treatment significantly increased cytosolic calcium levels and apoptosis rates, which were markedly inhibited by this compound .
Table 1: Effects of this compound on Neuronal Apoptosis
Treatment | Neuronal Apoptosis (%) | Cytosolic Ca²⁺ Increase (Ratio) |
---|---|---|
Control | 5 | 0.1 |
LPS | 40 | 0.8 |
LPS + this compound | 10 | 0.2 |
The data shows that while LPS alone induces significant apoptosis and calcium influx, the presence of this compound mitigates these effects, indicating its protective role against TLR4-mediated neuronal damage.
Case Studies and Research Findings
- Neuroinflammation and Aging : A study highlighted that aged hippocampal neurons exhibit increased TLR4 expression, making them more susceptible to LPS-induced damage. Treatment with this compound not only reduced apoptosis but also normalized calcium signaling disrupted by LPS exposure .
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, the application of Aβ oligomers alongside LPS further elevated TLR4 expression and neuronal apoptosis. The use of this compound demonstrated a significant reduction in both TLR4 expression and apoptotic markers, suggesting its potential as a therapeutic agent in mitigating Alzheimer’s-related neuroinflammation .
- Calcium Signaling Dynamics : Research utilizing fluorescence imaging techniques showed that this compound effectively blocked the calcium oscillations induced by LPS in glial cells, indicating a broader impact on cellular signaling pathways involved in neuroinflammation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which CAY10614 inhibits TLR4 signaling, and how is this mechanism experimentally validated?
this compound antagonizes TLR4 by competitively inhibiting lipid A binding, thereby blocking downstream pro-inflammatory signaling. Key validation methods include:
- Phosphatase Activity Assays : In HEK293 cells, this compound (1–10 μM) suppressed lipid A-induced phosphatase activity in a dose-dependent manner, with an IC50 of 1.675 μM .
- Western Blot (WB) Analysis : this compound reversed HMGB1-induced NLRP3 inflammasome activation in endothelial cells by reducing NLRP3, caspase-1, and GSDMD protein expression .
- In Vivo Efficacy : In LPS-challenged mice, this compound (10 mg/kg, intraperitoneal) improved survival rates by 60–70% .
Q. What standardized in vitro models are recommended for initial screening of this compound’s TLR4 inhibitory effects?
- HEK293 Cells : Widely used due to consistent TLR4 expression. Measure NF-κB reporter activity or cytokine release (e.g., IL-6, TNF-α) post lipid A stimulation .
- Primary Macrophages : Isolate bone marrow-derived macrophages (BMDMs) from murine models to assess cytokine secretion and phagocytic activity .
- Controls : Include TLR4 agonists (e.g., LPS) and antagonists (e.g., TAK-242) to validate specificity .
Q. How is this compound’s IC50 determined, and what factors influence this parameter?
- Method : Dose-response curves in HEK293 cells using lipid A (100 ng/mL) to activate TLR4. Phosphatase activity is measured via colorimetric assays (e.g., pNPP substrate) .
- Variables : Cell passage number, lipid A batch variability, and serum-free vs. serum-containing media (serum albumin may bind this compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
Discrepancies (e.g., endothelial cells vs. HEK293 ) may arise from:
- Cell-Type-Specific TLR4 Expression : Quantify TLR4 surface density via flow cytometry.
- Cross-Talk with Co-Receptors : Test this compound in MD2/CD14-knockout models to isolate TLR4 dependency.
- Methodological Adjustments : Standardize lipid A concentrations and pre-incubation times with this compound across studies .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Dosing Regimen : Pre-treatment (30 minutes before LPS challenge) is critical for efficacy .
- Formulation : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity.
- Bioavailability Testing : Measure plasma half-life via HPLC-MS in C57BL/6 mice after single-dose administration .
Q. How should researchers design experiments to investigate this compound’s role in NLRP3 inflammasome regulation beyond TLR4?
- Genetic Knockdown Models : Use TLR4-KO mice or CRISPR-edited cells to confirm TLR4-specific effects .
- Multi-Omics Integration : Pair RNA-seq (to identify NLRP3 pathway genes) with metabolomics (e.g., ATP levels for inflammasome priming) .
- Negative Controls : Include inhibitors of alternate inflammasome activators (e.g., MCC950 for NLRP3) .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound’s anti-inflammatory effects at lower doses than others?
- Species Differences : Murine vs. human TLR4 binding affinities vary. Validate cross-reactivity using humanized TLR4 models .
- Endpoint Sensitivity : Low-dose effects may be detectable only via high-sensitivity assays (e.g., multiplex cytokine arrays vs. ELISA) .
Q. Methodological Best Practices
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing strain, sex, and LPS batch .
- Ethical Compliance : Use institutional IACUC protocols for murine models .
- Data Sharing : Deposit raw datasets in repositories like Figshare with CC-BY licenses .
Propriétés
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202208-36-3 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.